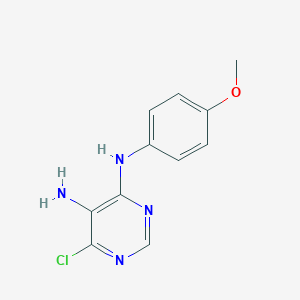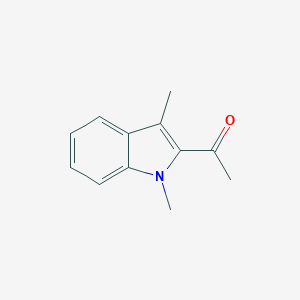![molecular formula C18H12ClN2NaO6S B091190 sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate CAS No. 17797-35-2](/img/structure/B91190.png)
sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate, also known by its chemical formula C18H12ClN2NaO6S , is a synthetic organic compound widely used as a pigment. It is known for its vibrant red color and is commonly used in various industrial applications, including plastics, coatings, and inks .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate typically involves the diazotization of 2-amino-5-chlorotoluene followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out in an aqueous medium under acidic conditions, and the resulting product is then converted to its monosodium salt form .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学的研究の応用
sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a standard pigment in analytical chemistry for colorimetric analysis.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for potential use in drug delivery systems due to its stability and non-toxic nature.
Industry: Widely used in the production of colored plastics, coatings, and inks.
作用機序
The mechanism of action of sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate involves its interaction with molecular targets through various pathways. In biological systems, it can bind to specific proteins and enzymes, altering their activity. The compound’s stability and ability to form complexes with other molecules make it effective in its applications .
類似化合物との比較
- Cipigmentred49,monosodiumsalt
- Cipigmentred50,monosodiumsalt
- Cipigmentred51,monosodiumsalt
Comparison: sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate is unique due to its specific chemical structure, which imparts distinct properties such as color stability and resistance to environmental factors. Compared to similar compounds, it offers better performance in terms of color vibrancy and durability .
特性
CAS番号 |
17797-35-2 |
|---|---|
分子式 |
C18H12ClN2NaO6S |
分子量 |
442.8 g/mol |
IUPAC名 |
sodium;4-[(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H13ClN2O6S.Na/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+1/p-1 |
InChIキー |
HNSMAGIPYOXRNC-PLMZOXRSSA-M |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)O.[Na+] |
異性体SMILES |
CC1=CC(=C(C=C1Cl)N/N=C\2/C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)O.[Na+] |
正規SMILES |
CC1=CC(=C(C=C1Cl)NN=C2C3=CC=CC=C3C=C(C2=O)C(=O)[O-])S(=O)(=O)O.[Na+] |
同義語 |
CIPIGMENTRED48,MONOSODIUMSALT |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















